Alvimopan-d5

Vue d'ensemble

Description

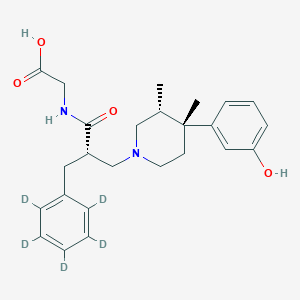

Alvimopan-d5 est une forme deutérée de l'alvimopan, qui est un antagoniste périphérique du récepteur μ-opioïde. Il est principalement utilisé comme étalon interne pour la quantification de l'alvimopan dans diverses applications analytiques . Le composé est caractérisé par le remplacement des atomes d'hydrogène par du deutérium, ce qui améliore sa stabilité et permet des mesures plus précises en spectrométrie de masse.

Mécanisme D'action

Target of Action

Alvimopan-d5, like its parent compound Alvimopan, is a selective antagonist of the μ-opioid receptors (MOR) in the gastrointestinal tract . The μ-opioid receptors play a crucial role in mediating the effects of opioids, including analgesia and constipation. By antagonizing these receptors, this compound can counteract some of the side effects of opioids without affecting their analgesic properties .

Mode of Action

This compound competitively binds to the μ-opioid receptors in the gastrointestinal tract . Unlike other opioid antagonists, this compound owes its selectivity for peripheral receptors to its pharmacokinetics . It binds to peripheral μ-receptors with a Ki of 0.2 ng/mL . This competitive binding blocks the activation of these receptors by endogenous or exogenous agonists, which typically reduces gastrointestinal motility .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid receptor pathway. By blocking the activation of μ-opioid receptors in the gastrointestinal tract, this compound prevents the reduction in gastrointestinal motility that typically results from opioid use . This can help to mitigate some of the side effects of opioids, such as constipation and postoperative ileus .

Pharmacokinetics

This compound’s high affinity for the peripheral μ-receptor leads to slower absorption dependent on dissociation from the receptor, resulting in a low oral bioavailability of less than 7% .

Result of Action

The primary result of this compound’s action is the acceleration of gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis . By blocking the activation of μ-opioid receptors in the gastrointestinal tract, this compound can help to mitigate the reduction in gastrointestinal motility that often follows opioid use .

Action Environment

The action of this compound is primarily influenced by the presence of opioids in the system. Its effectiveness as a μ-opioid receptor antagonist is heightened in individuals who have recently been exposed to opioids . It is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to when this compound would be initiated .

Analyse Biochimique

Biochemical Properties

Alvimopan-d5, like its parent compound Alvimopan, is a competitive antagonist of the µ-opioid receptors (MOR) in the gastrointestinal tract . It binds to peripheral µ-receptors with a Ki of 0.2 ng/mL . Activation of these receptors by endogenous or exogenous agonists reduces gastrointestinal motility, and this compound blocks this effect .

Cellular Effects

This compound, through its antagonistic action on µ-opioid receptors, influences various cellular processes. It can affect cell signaling pathways related to opioid receptors, potentially impacting gene expression and cellular metabolism

Molecular Mechanism

This compound works by competitively binding to µ-opioid receptors in the gastrointestinal tract . This binding prevents the activation of these receptors by opioids, thereby blocking the effects of opioids on gastrointestinal motility .

Temporal Effects in Laboratory Settings

Studies on Alvimopan have shown that it can significantly reduce the time to gastrointestinal recovery and time to hospital discharge order written compared to placebo .

Dosage Effects in Animal Models

Research on Alvimopan has shown beneficial effects in animal models of postoperative ileus .

Metabolic Pathways

Alvimopan is known to be metabolized through gut microflora-mediated hydrolysis to its active metabolite .

Subcellular Localization

As a µ-opioid receptor antagonist, it is expected to localize to areas where these receptors are present, primarily in the gastrointestinal tract .

Méthodes De Préparation

La préparation de l'alvimopan-d5 implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante comprend la réaction de N-alkylation en conditions alcalines, qui garantit que la configuration des centres chiraux reste inchangée . Le processus implique généralement la condensation et l'hydrolyse des matières premières initiales pour obtenir le produit final. Les méthodes de production industrielle utilisent souvent des solutions aqueuses de chitosane et de glutaraldéhyde pour améliorer la biodisponibilité du composé .

Analyse Des Réactions Chimiques

L'alvimopan-d5 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

L'alvimopan-d5 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de l'alvimopan.

Biologie : Étudié pour ses interactions avec les récepteurs μ-opioïdes et ses effets sur la motilité gastro-intestinale.

Industrie : Utilisé dans le développement de produits pharmaceutiques et de méthodes analytiques.

Mécanisme d'action

L'this compound exerce ses effets en se liant de manière compétitive aux récepteurs μ-opioïdes du tractus gastro-intestinal. Contrairement à d'autres antagonistes opioïdes, il ne traverse pas la barrière hémato-encéphalique, ce qui lui permet de cibler sélectivement les récepteurs périphériques sans affecter l'analgésie médiée par les opioïdes centraux . Cette liaison sélective contribue à réduire la motilité gastro-intestinale et à accélérer la récupération après une intervention chirurgicale .

Comparaison Avec Des Composés Similaires

L'alvimopan-d5 est unique par rapport à d'autres composés similaires en raison de sa forme deutérée, qui améliore sa stabilité et sa précision dans les applications analytiques. Les composés similaires comprennent :

Méthylnaltrexone : Un autre antagoniste périphérique du récepteur μ-opioïde utilisé pour traiter la constipation induite par les opioïdes.

Naloxégol : Un dérivé de naloxone PEGylé utilisé à la même fin.

Naldemedine : Un dérivé de la naltrexone avec des applications similaires.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs applications spécifiques.

Activité Biologique

Alvimopan-d5 is a deuterated analog of alvimopan, a peripherally acting mu-opioid receptor antagonist primarily used to accelerate gastrointestinal recovery following surgical procedures. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound functions by selectively binding to mu-opioid receptors located in the gastrointestinal (GI) tract. Unlike traditional opioid antagonists that may affect central nervous system receptors, this compound is designed to minimize central effects while effectively blocking peripheral mu-opioid receptors. This selective action helps mitigate opioid-induced constipation and postoperative ileus (POI) without compromising analgesic effects from systemic opioids.

- Binding Affinity : this compound exhibits a high affinity for mu-opioid receptors, with an inhibition constant (Ki) of approximately 1.7 nM, indicating potent receptor antagonism. In contrast, it shows significantly lower affinity for delta and kappa receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its clinical application:

- Absorption : this compound has a low oral bioavailability of less than 7%, attributed to its high binding affinity and slow dissociation from mu-opioid receptors .

- Volume of Distribution : The volume of distribution ranges around 30 to 98 L, indicating extensive distribution in the body .

- Metabolism : It is primarily metabolized by intestinal flora into an active metabolite, although this metabolite does not significantly contribute to the drug's efficacy in treating POI .

- Elimination : The drug is mainly eliminated through biliary secretion (approximately 65%) and renal excretion (approximately 35%) after undergoing enterohepatic recirculation .

- Half-Life : The terminal half-life of this compound ranges from 10 to 17 hours, allowing for twice-daily dosing regimens .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials focusing on its effectiveness in accelerating GI recovery post-surgery:

Case Studies and Trial Results

-

Postoperative Ileus Management :

- A pooled analysis from phase III trials demonstrated that patients receiving Alvimopan (6 mg or 12 mg) experienced significantly faster GI recovery compared to placebo, with hazard ratios (HR) of 1.28 and 1.38 respectively for GI-3 recovery (time to first bowel movement) .

- Patients treated with Alvimopan had a mean reduction in time to discharge orders written by approximately 16 to 18 hours compared to placebo groups .

-

Safety Profile :

- Adverse events were generally mild, with nausea being the most common treatment-emergent adverse event (TEAE). Notably, the incidence of nausea was significantly lower in the Alvimopan groups compared to placebo .

- The overall incidence of serious adverse events was comparable between Alvimopan and placebo groups, suggesting a favorable safety profile .

Data Summary

| Parameter | Value |

|---|---|

| Ki (mu-opioid receptor) | ~1.7 nM |

| Oral Bioavailability | <7% |

| Volume of Distribution | 30–98 L |

| Primary Excretion Route | Biliary (65%), Renal (35%) |

| Terminal Half-Life | 10–17 hours |

Propriétés

IUPAC Name |

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-GAGGCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649379 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217616-62-0 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.